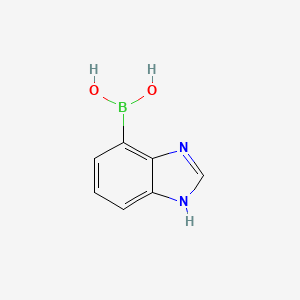

![molecular formula C14H14FN5S B1521163 1-[5-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine CAS No. 1193387-25-5](/img/structure/B1521163.png)

1-[5-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine

Vue d'ensemble

Description

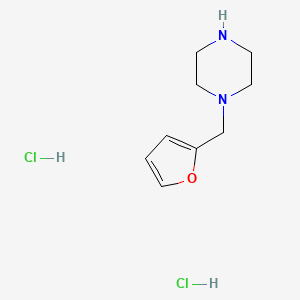

“1-[5-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine” is a compound that belongs to a class of molecules known as imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analogues . These compounds have been synthesized and evaluated for their antibacterial and antifungal activities . They have shown strong antifungal activity and high selectivity for the test fungus Candida albicans over Gram-positive and -negative bacteria .

Synthesis Analysis

The synthesis of these compounds involves the fusion of an imidazole ring with an imidazo[2,1-b][1,3,4]thiadiazole ring . Three series of these analogues (compounds 20 a-g, 21 a-g, and 22 a-g) have been synthesized .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various techniques such as 1H and 13C nuclear magnetic resonance (1H NMR and 13C NMR), Fourier-transform infrared spectroscopy (FT-IR), elemental analysis, mass spectrometry, and X-ray diffraction .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been analyzed using various techniques such as 1H NMR, 13C NMR, mass spectral and elemental data .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been analyzed using various techniques such as 1H and 13C nuclear magnetic resonance (1H NMR and 13C NMR), Fourier-transform infrared spectroscopy (FT-IR), elemental analysis, mass spectrometry, and X-ray diffraction .

Applications De Recherche Scientifique

Proteomics Research

This compound is utilized in proteomics research as a specialty chemical . Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s unique properties may help in identifying and understanding protein interactions and functions within biological systems.

Synthesis of Imidazole Derivatives

Imidazole derivatives are known for their wide range of therapeutic potentials. The synthesis of such compounds often involves complex intermediates like 1-[5-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine . These derivatives exhibit various biological activities, including antibacterial, antifungal, and antiviral properties .

Development of Nonlinear Optical Materials

The compound can serve as a substrate in the preparation of bithiophene-based azo dyes, which have potential nonlinear optical (NLO) properties. NLO materials are crucial for applications in photonics and optoelectronics, such as in the development of optical switches and frequency converters .

Antiviral Drug Research

Research into antiviral drugs is a critical area, especially with the emergence of new viral diseases1-[5-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine could be a key intermediate in the synthesis of novel compounds with potent antiviral activities .

Anticancer Agent Development

This compound has been used in the synthesis of benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole compounds, which have shown in vitro anticancer efficacy against various cancer cell lines, such as MCF-7, A-549, and HER293 . This suggests its potential role in the development of new anticancer agents.

Modulation of Drug Candidates

The compound’s derivatives are important in medicinal chemistry for modulating new drug candidates. Studies focused on lipophilicity and other properties of drug candidates often start from related heterocycles, indicating the compound’s role in the early stages of drug design .

Safety and Hazards

In terms of safety and hazards, compounds 21a and 20e did not show cytotoxicity against human foreskin fibroblast-1 cells, and compound 21a was as safe as the positive control compounds in hemolysis tests . This suggests that some of these compounds may have potential for development as antifungal agents with acceptable safety profiles .

Propriétés

IUPAC Name |

6-(4-fluorophenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN5S/c15-11-3-1-10(2-4-11)12-9-20-13(17-12)21-14(18-20)19-7-5-16-6-8-19/h1-4,9,16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPENIWLPUUKNCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN3C=C(N=C3S2)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d]thiazol-2-yl)-2-chloroethanone](/img/structure/B1521089.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B1521092.png)

![Bicyclo[2.2.2]octane-2-sulfonamide](/img/structure/B1521095.png)

![2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1521097.png)

![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/structure/B1521099.png)

![3-[(2-Bromo-4-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1521103.png)